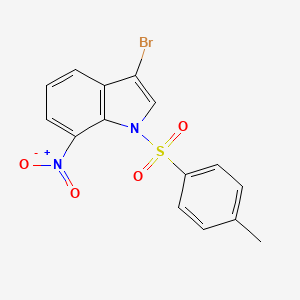

3-Bromo-7-nitro-1-tosyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonyl-7-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSZCZAKXSPRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathway from 1-tosyl-1H-indole to the highly functionalized 3-Bromo-7-nitro-1-tosyl-1H-indole. This molecule represents a valuable scaffold in medicinal chemistry, combining key structural motifs known for modulating biological activity. The guide elucidates the strategic importance of the N-tosyl protecting group, details the mechanistic rationale behind the regioselective nitration and subsequent bromination, and provides field-proven experimental protocols for researchers in organic synthesis and drug development.

Strategic Overview: The Role of the N-Tosyl Group in Indole Functionalization

The indole nucleus is a cornerstone of countless pharmaceuticals and natural products.[1] However, its inherent reactivity, particularly the electron-rich pyrrole ring, presents significant challenges in controlled synthesis. The NH proton is acidic, and the C3 position is highly susceptible to electrophilic attack and acid-catalyzed polymerization.[1][2] The introduction of a p-toluenesulfonyl (tosyl) group at the N1 position is a critical strategic decision that extends far beyond simple protection.

Pillar 1: Enhanced Stability The electron-withdrawing nature of the tosyl group significantly reduces the electron density of the pyrrole ring, thereby increasing the overall stability of the indole scaffold.[3] This is paramount for preventing decomposition and polymerization, especially under the strongly acidic conditions required for nitrating the deactivated benzene ring.[3][4]

Pillar 2: Modulation of Reactivity and Regioselectivity By deactivating the pyrrole moiety, the tosyl group fundamentally alters the regiochemical outcome of electrophilic aromatic substitution.[3] While electrophilic attack on an unprotected indole overwhelmingly favors the C3 position, N-tosylation makes substitution on the carbocyclic (benzene) ring competitive.[1][5] This electronic modulation is the key that unlocks the desired C7-nitration pathway.

Pillar 3: A Versatile Protecting Group The tosyl group is robust and stable under a wide range of reaction conditions, yet it can be removed when necessary, making it an excellent choice for multi-step synthesis.[6][7]

Overall Synthetic Workflow

The synthesis is designed as a two-step electrophilic substitution sequence. The strategy hinges on first installing the nitro group onto the deactivated benzene ring at the sterically accessible C7 position, followed by the bromination of the still highly nucleophilic C3 position.

Caption: Synthetic pathway from 1H-Indole to the target compound.

Step 1: Regioselective Nitration of 1-Tosyl-1H-indole

The primary challenge in this synthesis is achieving selective nitration at the C7 position. Direct nitration of indole itself typically yields a mixture of isomers, with C3, C5, and C6 being the most common sites of attack.[1][4] The deactivation of the pyrrole ring by the tosyl group is essential to direct the electrophile (the nitronium ion, NO₂⁺) to the benzene ring. While substitution at C5 and C6 can occur, careful control of reaction conditions, particularly temperature, can favor the formation of the 7-nitro isomer.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid serves as a catalyst to protonate nitric acid, generating the potent electrophile, NO₂⁺. This electrophile is then attacked by the π-system of the benzene portion of the 1-tosyl-1H-indole.

Caption: Mechanism of electrophilic nitration.

Experimental Protocol: Synthesis of 7-Nitro-1-tosyl-1H-indole

-

Trustworthiness: This protocol requires stringent temperature control. Deviation can lead to the formation of undesired isomers and decomposition products. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-tosyl-1H-indole (1.0 eq.).

-

Dissolution & Cooling: Carefully add concentrated sulfuric acid (98%, ~10 mL per gram of starting material) while maintaining the temperature below 10 °C using an ice-salt bath. Stir until a homogeneous solution is obtained. Cool the solution to 0-5 °C.

-

Addition of Nitrating Agent: Add fuming nitric acid (1.1 eq.) dropwise via the dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A precipitate should form.

-

Work-up & Purification:

-

Allow the ice to melt completely, then filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral (pH ~7).

-

Dry the crude solid under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to isolate the pure 7-nitro-1-tosyl-1H-indole.

-

Step 2: Electrophilic Bromination of 7-Nitro-1-tosyl-1H-indole

With the C7 position nitrated, the subsequent bromination is directed to the most electron-rich position remaining: C3. Despite the deactivating effects of both the N-tosyl and C7-nitro groups, the inherent nucleophilicity of the indole C3 position makes it the kinetic site for electrophilic attack.[1][8] The use of N-bromosuccinimide (NBS) provides a mild and highly selective source of electrophilic bromine, minimizing potential side reactions.[9]

Mechanistic Rationale

NBS serves as a source of Br⁺. The π-bond between C2 and C3 of the indole attacks the electrophilic bromine atom of NBS, forming a resonance-stabilized carbocation intermediate. Subsequent loss of a proton from C3 re-establishes aromaticity and yields the final product.

Caption: C3-Bromination workflow using NBS.

Experimental Protocol: Synthesis of this compound

-

Trustworthiness: NBS is a light-sensitive reagent and should be stored appropriately. The reaction should be protected from direct light.

-

Reaction Setup: Dissolve 7-nitro-1-tosyl-1H-indole (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm slowly to room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.

-

Work-up & Purification:

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the pure this compound.[10]

-

Summary of Quantitative Data

| Parameter | Step 1: N-Tosylation | Step 2: C7-Nitration | Step 3: C3-Bromination |

| Starting Material | 1H-Indole | 1-Tosyl-1H-indole | 7-Nitro-1-tosyl-1H-indole |

| Key Reagents | p-Toluenesulfonyl chloride (1.1 eq.), NaH (1.2 eq.) | Fuming HNO₃ (1.1 eq.), Conc. H₂SO₄ | N-Bromosuccinimide (1.1 eq.) |

| Solvent | Anhydrous DMF or THF | Concentrated H₂SO₄ | Anhydrous DMF or THF |

| Temperature | 0 °C to Room Temp. | 0-5 °C | 0 °C to Room Temp. |

| Typical Time | 2-4 hours | 1-2 hours | 1-3 hours |

| Purification | Extraction, Recrystallization | Precipitation, Recrystallization / Chromatography | Extraction, Chromatography |

Conclusion

The synthesis of this compound is a prime example of strategic chemical synthesis, where the choice of a protecting group does more than mask reactivity—it actively directs the course of the reaction. By leveraging the stabilizing and directing effects of the N-tosyl group, a sequential and regioselective functionalization of the indole core can be achieved. The protocols outlined in this guide provide a robust framework for accessing this and other similarly complex indole derivatives, empowering further research and development in medicinal chemistry.

References

- The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity. Benchchem.

- Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health (PMC).

-

Indole . Wikipedia. Available from: [Link]

- Synthesis and Chemistry of Indole. SlideShare.

-

Understanding the electrophilic aromatic substitution of indole . Henry Rzepa's Blog. Available from: [Link]

-

Electrophilic substitution at the indole . Química Organica.org. Available from: [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . Royal Society of Chemistry. Available from: [Link]

-

Product Class 13: Indole and Its Derivatives . Thieme Chemistry. Available from: [Link]

-

Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles . Royal Society of Chemistry. Available from: [Link]

- Common side products in the nitration of 1H-indole. Benchchem.

-

Synthesis of Indole Analogues of the Natural Schweinfurthins . National Institutes of Health (PMC). Available from: [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles . ACS Omega. Available from: [Link]

-

Tosyl group . Grokipedia. Available from: [Link]

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.

-

Tosyl group . Wikipedia. Available from: [Link]

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase . National Institutes of Health (PMC). Available from: [Link]

-

A new synthetic approach to the 3,4-dihydro-1H-[3][5]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate . National Institutes of Health (PMC). Available from: [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches . Royal Society of Chemistry. Available from: [Link]

-

Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical sudies of the reaction mechanism . Repositorio Institucional de la Universidad de Guanajuato. Available from: [Link]

- Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. Benchchem.

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent . ResearchGate. Available from: [Link]

-

Synthesis of 3-arylindole derivatives from nitroalkane precursors . RSC Publishing. Available from: [Link]

-

7-bromo-4-iodo-5-methyl-1-tosyl-1H-indole | C16H13BrINO2S . PubChem. Available from: [Link]

-

Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution . University of Calgary. Available from: [Link]

-

Scientific Letter - Atlanchim Pharma . Atlanchim Pharma. Available from: [Link]

-

Scheme 1. Synthesis of the novel indole derivatives 3a-7 . ResearchGate. Available from: [Link]

- US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents.

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins . De Gruyter. Available from: [Link]

-

Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors . PubMed Central. Available from: [Link]

-

(PDF) 5-Benzyloxy-3-methyl-1-tosyl-1H-indole . ResearchGate. Available from: [Link]

-

Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal . National Institutes of Health (PMC). Available from: [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. grokipedia.com [grokipedia.com]

- 7. Tosyl group - Wikipedia [en.wikipedia.org]

- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. This compound, Manufacturer|CAS 2091135-02-1 | Sun-shinechem [sun-shinechem.com]

A Comprehensive Technical Guide to 3-Bromo-7-nitro-1-tosyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Notice: The properties and protocols detailed herein are based on established principles of indole chemistry and data from structurally related compounds. While this guide provides expert insights, researchers should validate all procedures. The CAS number for the topic compound is 2091135-02-1; the user-provided CAS number 90481-77-9 corresponds to 3-Bromo-1-tosyl-1H-indole.

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3] The strategic functionalization of the indole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired biological activities.[4][5] This guide provides an in-depth technical overview of 3-Bromo-7-nitro-1-tosyl-1H-indole, a highly functionalized indole derivative with significant potential as a versatile building block in the synthesis of complex bioactive molecules. We will explore its physicochemical properties, propose a robust synthetic strategy, and discuss its reactivity and potential applications, particularly in the realm of oncology and neurodegenerative disease research.

Physicochemical and Structural Properties

This compound (CAS: 2091135-02-1) is a polysubstituted indole carrying three key functional groups that dictate its chemical behavior and synthetic utility.[6] The tosyl group at the N-1 position acts as a robust protecting group and modulates the electronic properties of the indole ring.[7][8] The nitro group at C-7 is a strong electron-withdrawing group, influencing the molecule's reactivity and serving as a handle for further transformations.[9] The bromine atom at C-3 provides a site for transition metal-catalyzed cross-coupling reactions.[10]

| Property | Value | Source |

| CAS Number | 2091135-02-1 | [6][11][12][13] |

| Molecular Formula | C₁₅H₁₁BrN₂O₄S | [6][11] |

| Molecular Weight | 395.23 g/mol | [6] |

| IUPAC Name | 3-bromo-7-nitro-1-(p-tolylsulfonyl)indole | [6] |

| Purity | Typically ≥96% | [13] |

| Storage Temperature | 2-8°C | [6][11] |

| InChI Key | OZSZCZAKXSPRBU-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 1-Tosyl-1H-indole (N-Tosylation)

The tosyl group serves to protect the indole nitrogen from oxidation and other undesired side reactions during subsequent steps.[7]

-

To a solution of indole (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in THF dropwise.

-

Let the reaction proceed at room temperature and monitor its completion using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Tosyl-1H-indole.

Part 2: Synthesis of 7-Nitro-1-tosyl-1H-indole (Nitration)

Direct nitration of indoles is often unselective.[14] A common strategy for achieving 7-nitro substitution involves the nitration of an indoline precursor followed by re-aromatization.[14][15] However, for an N-protected indole, direct nitration can be more controlled.

-

Dissolve 1-Tosyl-1H-indole (1.0 eq.) in a suitable solvent like acetic anhydride.

-

Prepare the nitrating agent, acetyl nitrate, by carefully adding nitric acid to acetic anhydride at a low temperature (e.g., below 10°C).

-

Add the freshly prepared acetyl nitrate solution dropwise to the solution of 1-Tosyl-1H-indole, maintaining the temperature below 10°C.

-

Stir the reaction mixture at low temperature until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain crude 7-Nitro-1-tosyl-1H-indole.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[14]

Part 3: Synthesis of this compound (Bromination)

The C-3 position of the N-tosyl indole is susceptible to electrophilic bromination.

-

Dissolve 7-Nitro-1-tosyl-1H-indole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

-

Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to afford the final product, this compound.[16]

Chemical Reactivity and Synthetic Potential

The unique arrangement of the bromo, nitro, and tosyl groups on the indole scaffold of this compound imparts a distinct reactivity profile, making it a valuable intermediate for chemical library synthesis.

Caption: Reactivity map of this compound.

-

Palladium-Catalyzed Cross-Coupling at C-3: The bromine atom at the C-3 position is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[10][17] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, providing a powerful tool for generating molecular diversity. The N-tosyl group is generally stable under these conditions.[7]

-

Reduction of the Nitro Group: The 7-nitro group can be selectively reduced to a 7-amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or treatment with reducing agents like tin(II) chloride (SnCl₂).[18] This resulting aniline functionality can be further derivatized, for example, through acylation, alkylation, or diazotization, to introduce additional functional groups.

-

N-Detosylation: The tosyl group can be removed under various conditions, most commonly by base-catalyzed hydrolysis (e.g., NaOH or KOH in methanol/water) or reductive cleavage.[19][20] This deprotection step unmasks the indole N-H, which can be important for biological activity or for further N-functionalization.

Applications in Drug Discovery and Medicinal Chemistry

Indole derivatives are a cornerstone of modern drug discovery, with applications spanning a wide range of therapeutic areas including oncology, infectious diseases, and neurology.[1][18] this compound, as a highly functionalized building block, is poised to contribute significantly to the synthesis of novel therapeutic agents.

-

Oncology: The 7-nitroindole scaffold is a key component in the design of various anticancer agents.[9] For instance, derivatives of 7-nitroindole have been shown to inhibit critical signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[9][15] The ability to functionalize the C-3 position of this compound via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors or tubulin polymerization inhibitors.[3]

-

Neurodegenerative Diseases: 7-Nitroindole itself is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[9] The subject compound provides a template for synthesizing more complex and selective nNOS inhibitors.

-

Infectious Diseases: The indole nucleus is present in many compounds with antimicrobial and antiviral properties.[2] Libraries of compounds derived from this compound can be screened for activity against various pathogens.

Conclusion

This compound is a strategically designed synthetic intermediate with immense potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a diverse range of chemical transformations in a controlled and regioselective manner. While detailed experimental data for this specific molecule is sparse, its properties and reactivity can be confidently inferred from the well-established chemistry of its constituent functional groups on the indole scaffold. This guide provides a solid foundation for researchers and drug development professionals to harness the synthetic utility of this promising building block in the quest for novel therapeutics.

References

-

Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025, September 6). ChemEurope. [Link]

-

Kumar, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

-

Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(6), 435-456. [Link]

-

MDPI. (2021). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 26(16), 4995. [Link]

-

National Institutes of Health. (2014). Biomedical Importance of Indoles. Pharmaceuticals, 7(3), 249-279. [Link]

-

Royal Society of Chemistry. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(5), 2928-2954. [Link]

-

ChemSrc. (n.d.). 1H-Indole, 3-bromo-1-[(4-methylphenyl)sulfonyl]-7-nitro-. [Link]

-

National Institutes of Health. (2012). Synthesis of Indole Analogues of the Natural Schweinfurthins. Molecules, 17(12), 14631-14652. [Link]

-

ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38819-38830. [Link]

-

ResearchGate. (2004). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. [Link]

-

Grokipedia. (n.d.). Tosyl group. [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(36), 7356-7360. [Link]

-

Wikipedia. (n.d.). Tosyl group. [Link]

-

ScienceDirect. (2018). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Tetrahedron, 74(38), 5345-5363. [Link]

-

Digital Commons @ LIU. (2016). Palladium Catalyzed Cascade Reaction with N-Tosylhydrazones. [Link]

-

Royal Society of Chemistry. (2015). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. Chemical Communications, 51(59), 11851-11854. [Link]

-

ACS Publications. (1953). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 75(19), 4980-4981. [Link]

-

ResearchGate. (2021). Reactivity of 3-nitroindoles with electron-rich species. [Link]

-

Royal Society of Chemistry. (2016). Synthesis of 3-arylindole derivatives from nitroalkane precursors. RSC Advances, 6(102), 100142-100146. [Link]

-

MDPI. (2023). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 28(21), 7496. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioengineer.org [bioengineer.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-bromo-7-nitro-1-(p-tolylsulfonyl)indole | 2091135-02-1 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2091135-02-1|this compound|BLD Pharm [bldpharm.com]

- 12. 1H-Indole, 3-bromo-1-[(4-methylphenyl)sulfonyl]-7-nitro- | 2091135-02-1 [chemicalbook.com]

- 13. This compound, Manufacturer|CAS 2091135-02-1 | Sun-shinechem [sun-shinechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. digitalcommons.liu.edu [digitalcommons.liu.edu]

- 18. benchchem.com [benchchem.com]

- 19. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]

- 20. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-7-nitro-1-tosyl-1H-indole: Properties, Synthesis, and Applications

Executive Summary: 3-Bromo-7-nitro-1-tosyl-1H-indole is a highly functionalized indole derivative that serves as a versatile intermediate in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a core indole scaffold, a common motif in biologically active compounds, with three key functional groups: a bromine atom, a nitro group, and a tosyl protecting group. This strategic combination of functionalities makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth analysis of its molecular properties, outlines a logical synthetic pathway, and explores its potential applications for researchers and drug development professionals.

Chemical Identity and Molecular Properties

This compound is a solid compound at room temperature, characterized by the presence of an indole ring system substituted at the 1, 3, and 7 positions. The tosyl (p-toluenesulfonyl) group at the N-1 position acts as a robust protecting group, enhancing the compound's stability and modulating the reactivity of the indole ring. The nitro group at C-7 is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene portion of the indole. The bromine atom at the C-3 position provides a reactive handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 2091135-02-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₁BrN₂O₄S | [1][3] |

| Molecular Weight | 395.23 g/mol | [1][2][3] |

| IUPAC Name | 3-bromo-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole | [1] |

| SMILES Code | O=S(=O)(C1C=CC(C)=CC=1)N1C2C(=CC=CC=2C(Br)=C1)[O-] | [3] |

| Storage Temperature | 2-8°C | [2][3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature, but a logical and efficient pathway can be devised from well-established principles of indole chemistry. The proposed synthesis involves a two-step sequence starting from the commercially available 7-nitroindole.

Proposed Synthetic Workflow

The synthetic strategy prioritizes the protection of the indole nitrogen first, which deactivates the ring slightly but prevents side reactions at the N-H position. This is followed by regioselective bromination at the C-3 position, which is the most electron-rich and sterically accessible carbon on the pyrrole ring of an N-protected indole.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Nitro-1-tosyl-1H-indole

-

To a solution of 7-nitroindole (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole N-H to form the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen for the subsequent reaction.

-

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-nitro-1-tosyl-1H-indole.

Step 2: Synthesis of this compound

-

Dissolve the 7-nitro-1-tosyl-1H-indole (1.0 eq) from the previous step in a suitable solvent like DMF or carbon tetrachloride (CCl₄).

-

Cool the solution to 0°C.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.

-

Causality: NBS is a mild and regioselective source of electrophilic bromine (Br⁺). In N-protected indoles, the C-3 position is highly activated towards electrophilic aromatic substitution, leading to the desired product with high selectivity.

-

-

Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with aqueous sodium thiosulfate to remove any residual bromine, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to afford the final product, this compound.

Applications in Research and Drug Development

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[4] This compound provides multiple avenues for diversification to generate libraries of novel compounds for biological screening.

Key Transformation Pathways:

-

Cross-Coupling at C-3: The bromine atom is ideally positioned for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern drug discovery.

-

Reduction of the Nitro Group: The nitro group at C-7 can be readily reduced to an amino group (-NH₂) using standard conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite). This resulting aniline functionality can be further derivatized through amide bond formation, sulfonylation, or reductive amination to explore structure-activity relationships (SAR).

-

Deprotection of the Tosyl Group: If the indole N-H is required for biological activity or further synthetic steps, the tosyl group can be removed under basic conditions (e.g., NaOH or Mg/MeOH).

Caption: Potential synthetic transformations of the title compound.

The parent compound, 3-bromo-7-nitroindole, is noted as an intermediate for synthesizing biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[5] By extension, the N-tosylated derivative serves as a more stable and synthetically flexible precursor for these and other complex targets.

References

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

- 1. This compound, Manufacturer|CAS 2091135-02-1 | Sun-shinechem [sun-shinechem.com]

- 2. 3-bromo-7-nitro-1-(p-tolylsulfonyl)indole | 2091135-02-1 [sigmaaldrich.com]

- 3. 2091135-02-1|this compound|BLD Pharm [bldpharm.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-7-nitro-1-tosyl-1H-indole

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of the complex indole derivative, 3-Bromo-7-nitro-1-tosyl-1H-indole (CAS No. 2091135-02-1). Designed for researchers in synthetic chemistry and drug development, this document outlines the core principles and practical methodologies for structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this guide offers a robust predictive framework for the characterization of this molecule, emphasizing the causality behind experimental choices and data interpretation.

Introduction and Molecular Structure

This compound is a highly functionalized heterocyclic compound. Its structure incorporates a core indole ring, which is a privileged scaffold in medicinal chemistry, modified with three key substituents: a bromine atom at the C3 position, a nitro group at the C7 position, and a tosyl (p-toluenesulfonyl) protecting group on the indole nitrogen. Each of these groups imparts distinct electronic and steric properties that are reflected in the molecule's spectroscopic data. The tosyl group enhances stability and modulates reactivity, while the bromine and the strongly electron-withdrawing nitro group significantly influence the electronic environment of the indole system.[1]

Accurate structural elucidation is paramount for any downstream application. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of such synthesized molecules. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Molecular Structure:

(Illustrative Image)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[4] For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is critical. The choice of solvent and instrument parameters directly impacts spectral resolution and accuracy.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated solvents are essential as they are not detected in ¹H NMR, preventing solvent signals from obscuring the analyte peaks.[5] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution, which is particularly important for analyzing complex aromatic spin systems.[6]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton signals (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This technique collapses ¹³C-¹H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line, simplifying interpretation.[7] A larger number of scans is typically required due to the low natural abundance (1.1%) and lower intrinsic sensitivity of the ¹³C nucleus.[7]

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the indole ring and the tosyl group. The electron-withdrawing nature of the nitro and tosyl groups will significantly deshield adjacent protons, shifting them downfield.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-2 | ~8.0 - 8.2 | Singlet (s) | 1H | Indole C2-H | The C2 proton is adjacent to the electron-withdrawing tosyl-nitrogen and lacks adjacent proton coupling partners. |

| H-4 | ~7.8 - 8.0 | Doublet (d) | 1H | Indole C4-H | Strongly deshielded by the adjacent C7-nitro group and the tosyl group. Coupled to H-5. |

| H-5 | ~7.3 - 7.5 | Triplet (t) | 1H | Indole C5-H | Appears as a triplet due to coupling with H-4 and H-6. |

| H-6 | ~7.9 - 8.1 | Doublet (d) | 1H | Indole C6-H | Deshielded by the C7-nitro group. Coupled to H-5. |

| H-2'/H-6' | ~7.8 - 7.9 | Doublet (d) | 2H | Tosyl Ar-H | Protons ortho to the sulfonyl group are deshielded. |

| H-3'/H-5' | ~7.3 - 7.4 | Doublet (d) | 2H | Tosyl Ar-H | Protons meta to the sulfonyl group. |

| CH₃ | ~2.4 | Singlet (s) | 3H | Tosyl -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR spectrum will show 15 distinct signals. The chemical shifts are influenced by the electronegativity of the attached groups and the overall electronic environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C=O (equiv.) | N/A | N/A | No carbonyl groups present. |

| Aromatic C | ~145 - 150 | Tosyl C-SO₂ | Quaternary carbon attached to the sulfonyl group. |

| Aromatic C | ~140 - 145 | Indole C-7 | Attached to the strongly electron-withdrawing nitro group. |

| Aromatic C | ~135 - 140 | Indole C-7a | Bridgehead carbon influenced by the nitro and tosyl groups. |

| Aromatic C | ~130 - 135 | Tosyl C-CH₃ | Quaternary carbon of the tosyl ring. |

| Aromatic C | ~128 - 130 | Tosyl C-2'/6' | Deshielded carbons ortho to the sulfonyl group. |

| Aromatic C | ~126 - 128 | Tosyl C-3'/5' | Carbons meta to the sulfonyl group. |

| Aromatic C | ~125 - 130 | Indole C-2 | Carbon adjacent to the tosyl-nitrogen. |

| Aromatic C | ~120 - 125 | Indole C-4, C-5, C-6 | Specific shifts depend on the combined electronic effects. |

| Aromatic C | ~115 - 120 | Indole C-3a | Bridgehead carbon. |

| Aromatic C | ~100 - 105 | Indole C-3 | Attached to bromine, leading to a shielded (upfield) shift relative to an unsubstituted C3. |

| -CH₃ | ~21 - 22 | Tosyl -CH₃ | Typical shift for an aryl-methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound will be dominated by strong absorptions from the nitro and sulfonyl groups.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal to no sample preparation, making it ideal for solid powders.[8]

Methodology:

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.[9]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using a built-in clamp to ensure firm, uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[9][10]

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.[9]

Workflow for IR Analysis

Caption: Workflow for ATR-IR data acquisition.

Predicted IR Absorption Bands

The key diagnostic peaks are expected from the strong vibrations of the N-O and S=O bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~1530-1550 | Strong | Asymmetric Stretch | Ar-NO₂ |

| ~1340-1360 | Strong | Symmetric Stretch | Ar-NO₂ |

| ~1350-1380 | Strong | Asymmetric Stretch | R-SO₂-N |

| ~1160-1190 | Strong | Symmetric Stretch | R-SO₂-N |

| ~3100-3150 | Medium | C-H Stretch | Aromatic C-H |

| ~1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~550-650 | Medium | C-Br Stretch | C-Br |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11][12]

Experimental Protocol: ESI-MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]

-

Ionization: Apply a high voltage to the capillary tip in the ESI source to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions ([M+H]⁺ in positive ion mode) are produced.[11]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for ESI-MS analysis.

Predicted Mass Spectrum & Interpretation

The key feature in the mass spectrum will be the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine.

| m/z Value | Interpretation | Rationale |

| 395.98 / 397.98 | [M+H]⁺ | The protonated molecular ion. The two peaks will appear in an approximate 1:1 ratio due to the natural abundance of the bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This isotopic signature is a definitive confirmation of a single bromine atom in the molecule. |

| 240.98 / 242.98 | [M+H - C₇H₇SO₂]⁺ | A likely fragment corresponding to the loss of the tosyl group (mass = 155.02). The 1:1 isotopic pattern for bromine would be retained. |

| 349.98 / 351.98 | [M+H - NO₂]⁺ | A potential fragment from the loss of the nitro group (mass = 46.00). The bromine isotopic pattern would also be present here. |

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy elucidates the precise arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical nitro and sulfonyl functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine). The predictive data and protocols outlined in this guide provide a comprehensive framework for researchers to validate the synthesis of this complex molecule, ensuring its identity and purity for subsequent scientific investigation.

References

- (Pasuruan, ID Time Inform

- University of York. (n.d.). Chemistry Teaching Labs - Attenuated Total Reflectance (ATR).

- Thermo Fisher Scientific. (2015).

- Specac Ltd. (n.d.).

- Anton Paar. (n.d.).

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- BLDpharm. (n.d.). 2091135-02-1|this compound.

- Parker, W. O., Jr. (2020). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.

- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- NIH. (2019).

- (Supporting inform

- Kiontke, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.

- Laskin, J., et al. (n.d.). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.

- Wikipedia. (n.d.).

- (Supporting Inform

- Physics LibreTexts. (2022). 6.

- MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.

- Benchchem. (n.d.). 3-Nitro-1-tosyl-1H-indole.

- PubMed Central. (2024). Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.

- Matrix Scientific. (n.d.). This compound.

- Sun-shine Chem. (n.d.). This compound, Manufacturer|CAS 2091135-02-1.

- ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.

- Benchchem. (n.d.). Synthesis routes of 3-Bromo-1h-indole.

- MDPI. (2022). Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters.

- BLD Pharm. (n.d.). 90481-77-9|3-Bromo-1-tosyl-1H-indole.

- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- PubChem. (n.d.). 3-Nitro-1-tosyl-1H-indole.

- PubChem. (n.d.). 3-Bromo-1-(P-toluenesulfonyl)indole.

- BLD Pharm. (n.d.). 3-Bromo-1-tosyl-1H-indole-6-carbonitrile.

- TSI Journals. (2010). Mass spectral studies of nitroindole compounds.

- PubChem. (n.d.). 3-Bromo-1h-indole.

- NIST. (n.d.). Indole. NIST WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2091135-02-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, Manufacturer|CAS 2091135-02-1 | Sun-shinechem [sun-shinechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. azolifesciences.com [azolifesciences.com]

- 6. inchemistry.acs.org [inchemistry.acs.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 10. Attenuated Total Reflectance = Powerful Sampling Technique for Plastics [thermofisher.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. phys.libretexts.org [phys.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 3-Bromo-7-nitro-1-tosyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, highly functionalized derivative, 3-Bromo-7-nitro-1-tosyl-1H-indole, a compound with significant potential as a versatile building block in the synthesis of novel bioactive molecules.[2] The strategic placement of a bromine atom, a nitro group, and a tosyl group introduces unique electronic and steric features, making its structural elucidation a subject of considerable interest. This document provides a comprehensive overview of a proposed synthetic pathway, detailed protocols for its characterization, and an in-depth analysis of its anticipated crystal structure based on established principles and data from analogous compounds.

Introduction: The Significance of Functionalized Indoles

Indole and its derivatives are of paramount importance in the pharmaceutical industry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of substituents onto the indole core is a well-established strategy for modulating its biological activity.

-

The Tosyl Group: The N-tosyl group serves as a robust protecting group, enhancing the stability of the indole ring and influencing its reactivity.[2] It can also act as an activating group in certain reactions.

-

The Nitro Group: The presence of a strong electron-withdrawing nitro group significantly alters the electronic properties of the indole ring, influencing its reactivity in subsequent functionalization reactions, such as palladium-catalyzed cross-couplings.[2]

-

The Bromo Group: The bromine atom at the 3-position provides a handle for further synthetic transformations, most notably through cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

The combination of these three functional groups in this compound creates a highly versatile platform for the development of complex molecular architectures with potential therapeutic applications. A thorough understanding of its three-dimensional structure is crucial for rational drug design and for predicting its interactions with biological targets.

Proposed Synthetic Pathway and Mechanistic Considerations

Sources

Solubility Profile of 3-Bromo-7-nitro-1-tosyl-1H-indole: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-7-nitro-1-tosyl-1H-indole is a highly functionalized indole derivative with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthetic workflows is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines a robust experimental protocol for its quantitative determination, and presents a predicted solubility profile in a range of common organic solvents. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, and analytical applications.

Introduction: The Strategic Importance of Solubility

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The compound this compound (Figure 1) is a synthetically valuable intermediate, featuring multiple functional groups that allow for diverse chemical transformations. The bromine atom at the C3 position is a versatile handle for cross-coupling reactions, the nitro group at C7 can be reduced to an amine for further derivatization, and the tosyl group at N1 serves as a robust protecting group while also activating the indole ring.[3][4]

However, the successful application of this compound in multi-step syntheses hinges on a thorough understanding of its solubility. Poor solubility can lead to significant challenges, including:

-

Reduced Reaction Rates: Inhomogeneous reaction mixtures often result in slower and incomplete conversions.

-

Difficulties in Purification: Selecting appropriate solvent systems for crystallization or chromatography is complicated without solubility data.

-

Inaccurate Dosing: For biological screening, achieving precise concentrations is impossible if the compound precipitates from the stock solution.

This guide provides the foundational knowledge and practical methodologies required to navigate these challenges effectively.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₅H₁₁BrN₂O₄S[5] Molecular Weight: 395.23 g/mol [5]

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is dictated by its structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[6] Let's dissect the structure of this compound to understand its solubility tendencies.

-

The Indole Core: The bicyclic aromatic indole system is predominantly non-polar and hydrophobic.[1][7]

-

The Tosyl Group (-SO₂C₆H₄CH₃): This is a large, bulky, and strongly electron-withdrawing group. While the phenyl ring contributes to non-polar character, the sulfonyl component (SO₂) introduces significant polarity and acts as a hydrogen bond acceptor.

-

The Nitro Group (-NO₂): This is a highly polar, strong electron-withdrawing group and a potent hydrogen bond acceptor.

-

The Bromo Group (-Br): The bromine atom increases the molecular weight and introduces a degree of polarity, though its contribution is less significant than the nitro or tosyl groups.

Causality Analysis: The molecule presents a duality. It possesses a large, non-polar surface area (indole, tosyl's phenyl ring) which favors solubility in non-polar to moderately polar solvents. Simultaneously, the highly polar sulfonyl and nitro groups demand interaction with polar solvents, particularly those that are polar aprotic. The nitrogen on the indole ring is protected by the tosyl group, making it unavailable for hydrogen bond donation.[8] This structural arrangement suggests that the compound will exhibit poor solubility in highly non-polar solvents (like hexane) and also in highly polar protic solvents (like water), where it cannot effectively participate in the solvent's hydrogen-bonding network. Its optimal solubility is therefore expected in polar aprotic solvents that can effectively solvate the polar functional groups without requiring hydrogen bond donation from the solute.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[9][10] This protocol is designed to be a self-validating system.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into several screw-capped vials. The "excess" is critical to ensure a saturated solution is formed.

-

Record the precise mass of the compound for each vial.

-

-

Solvent Addition:

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C) to control for temperature effects on solubility.[7]

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours, permitting the excess, undissolved solid to settle.

-

Visually confirm the presence of undissolved solid at the bottom of each vial. This is a critical validation step to confirm saturation.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitating the solute, ensure the pipette is at the same temperature as the solution.

-

Filter the supernatant through a 0.22 µm syringe filter (compatible with the organic solvent) into a clean, pre-weighed vial to remove any microscopic particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or HPLC).

-

-

Quantification:

-

Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer.

-

Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the analyte.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

Caption: A flowchart of the experimental workflow for determining solubility.

Solubility Profile in Common Organic Solvents

While exhaustive experimental data for this compound is not publicly available, a predictive solubility profile can be constructed based on its physicochemical properties and established solvent characteristics.[11][12][13] The single confirmed data point is its solubility in Dimethyl Sulfoxide (DMSO) and insolubility in water.[5]

Quantitative Solubility Data (Predicted and Known)

The following table summarizes the predicted solubility of the compound across a spectrum of organic solvents categorized by their polarity.

| Solvent Category | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale / Intermolecular Forces |

| Non-Polar | n-Hexane | 1.9 | Very Low | Dominated by weak van der Waals forces; unable to solvate the polar NO₂ and SO₂ groups. |

| Toluene | 2.4 | Low | Aromatic π-π stacking with indole/tosyl rings possible, but insufficient polarity. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Moderate | Moderate dipole moment can interact with polar groups. |

| Tetrahydrofuran (THF) | 7.5 | Moderate to High | Ether oxygen is a hydrogen bond acceptor, solvating the solute effectively. | |

| Ethyl Acetate (EtOAc) | 6.0 | Moderate | Ester group provides polarity and hydrogen bond acceptance. | |

| Acetone | 21 | High | Strong dipole and H-bond acceptor, effectively solvates polar moieties. | |

| Acetonitrile (ACN) | 37.5 | High | High polarity and dipole moment. | |

| Dimethylformamide (DMF) | 38 | Very High | Highly polar, strong H-bond acceptor, excellent for dissolving polar organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | 47 | Very High (Soluble) [5] | Exceptionally high polarity and H-bond accepting strength. | |

| Polar Protic | 2-Propanol (IPA) | 18 | Low to Moderate | Can act as H-bond donor/acceptor, but large non-polar regions may hinder interaction. |

| Ethanol | 24.3 | Low to Moderate | Similar to IPA; strong solvent H-bond network is not easily disrupted by the solute. | |

| Methanol | 32.6 | Low | Highly polar protic nature and strong H-bonding network disfavor the largely hydrophobic solute. | |

| Water | 80.1 | Insoluble [5] | Highly polar, strong H-bonding network cannot be disrupted by the non-polar parts of the molecule. |

Visualization of Solubility Principles

The interplay between the solute's functional groups and the solvent's properties determines the final solubility outcome.

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

This compound is a structurally complex molecule with a nuanced solubility profile. Its solubility is poor in both highly non-polar and highly polar protic solvents. The optimal solvents for this compound are highly polar aprotic solvents, such as DMSO, DMF, and acetonitrile, which can effectively solvate the polar nitro and sulfonyl functionalities without being hindered by the molecule's inability to donate hydrogen bonds. For practical applications in synthesis and purification, solvents like THF, acetone, and ethyl acetate offer moderate solubility and are often more suitable for chromatography and crystallization due to their lower boiling points. The experimental protocol and predictive data provided in this guide equip researchers with the necessary tools to make informed decisions, ultimately streamlining workflows and enhancing the synthetic utility of this valuable indole derivative.

References

-

Solubility of Things. (n.d.). Indole. Retrieved from Solubility of Things. [Link]

-

Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from Safrole. [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Toronto, Department of Chemistry. [Link]

-

Al-Mokyna, F. H., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

-

Wikipedia. (2024). Indole. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). 3-Nitro-1-tosyl-1H-indole. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Bromo-1-(P-toluenesulfonyl)indole. National Center for Biotechnology Information. [Link]

-

Queen's University. (2023). Solubility of Organic Compounds. Retrieved from Queen's University, Department of Chemistry. [Link]

-

Zahra, J. A., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Institutes of Health (PMC). [Link]

-

Khan, I., et al. (2024). Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. PubMed Central. [Link]

-

Online Chemistry Lab. (2024). Solubility test for Organic Compounds. Retrieved from Online Chemistry Lab. [Link]

-

Shevchenko, N. E., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from Institute of Science, Nagpur. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from SALTISE. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from The Periodic Table. [Link]

-

Fishelovitch, D., et al. (2010). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (PMC). [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]

-

PubChem. (n.d.). Indole. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. safrole.com [safrole.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, Manufacturer|CAS 2091135-02-1 | Sun-shinechem [sun-shinechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and First Synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the synthetic pathway to 3-Bromo-7-nitro-1-tosyl-1H-indole, a substituted indole of interest in medicinal chemistry and synthetic organic chemistry. The narrative begins by addressing the challenges inherent in the direct functionalization of the indole scaffold and subsequently outlines a robust, multi-step synthesis commencing from indole. The core of this guide is a detailed exposition of a strategic three-step sequence: the regioselective C7-nitration of indole via an indoline protection strategy, followed by N-tosylation of the resulting 7-nitroindole, and culminating in the selective C3-bromination of the N-tosylated intermediate. Each experimental protocol is presented with an emphasis on the underlying chemical principles and mechanistic considerations that govern reaction outcomes, thereby providing a comprehensive resource for researchers engaged in the synthesis of complex indole derivatives.

Introduction: The Challenge of Regiocontrolled Indole Functionalization

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals. However, its inherent reactivity poses significant challenges to regioselective functionalization. The pyrrole ring of indole is electron-rich and thus highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. Direct nitration of indole under acidic conditions, for instance, is notoriously difficult to control, often leading to polymerization or a mixture of products, primarily nitrated at the C3 and C5 positions.

The synthesis of this compound, with its specific substitution pattern, therefore requires a carefully orchestrated synthetic strategy. This guide details a logical and field-proven pathway that navigates these challenges through a sequence of protection, regioselective electrophilic substitution, and further functionalization.

A Strategic Synthetic Pathway

The most logical and validated synthetic route to this compound involves a three-stage process, which is visualized in the workflow diagram below. This strategy circumvents the difficulties of direct C7-nitration and ensures high regioselectivity in the final bromination step.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the Key Intermediate, 7-Nitroindole

Direct nitration of indole at the C7 position is inefficient. Therefore, an indirect method is employed, which involves the temporary reduction of the indole to an indoline, followed by a sequence of protection, nitration, and deprotection/aromatization steps.[1]

Rationale for the Indoline Strategy

By reducing the pyrrole ring to an indoline, its high reactivity towards electrophiles is temporarily quenched. This allows for more controlled electrophilic substitution on the benzene ring. Subsequent protection of the indoline nitrogen and sulfonation at C2 further directs the incoming electrophile.

Experimental Protocol: Synthesis of 7-Nitroindole

Part A: Synthesis of Sodium 1-acetylindoline-2-sulfonate

-

Sulfonation and Reduction: In a suitable reaction vessel, indole is reacted with sodium bisulfite. This reaction concurrently reduces the pyrrole ring and introduces a sulfonate group at the C2 position.[1]

-

Acetylation: The resulting sodium indoline-2-sulfonate is then acetylated with acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.[1]

Part B: Regioselective C7-Nitration

-

Preparation of Nitrating Agent: Acetyl nitrate is prepared by carefully adding nitric acid to acetic anhydride, ensuring the molar amount of acetic anhydride is sufficient to consume any water present.[1]

-

Nitration Reaction: The sodium 1-acetylindoline-2-sulfonate is dissolved in acetic anhydride or acetic acid. The prepared acetyl nitrate solution is added dropwise while maintaining the temperature at or below 10°C. This controlled addition directs the nitration to the C7 position.[1]

Part C: Deprotection and Aromatization to 7-Nitroindole

-

Isolation of Intermediate: The precipitated nitrated intermediate is collected by filtration.[1]

-

Alkaline Hydrolysis: The filtered intermediate is treated with a 20% aqueous solution of sodium hydroxide. This step facilitates the elimination of the sulfonate and acetyl groups and, crucially, the dehydrogenation of the indoline ring back to an indole, yielding 7-nitroindole.[1]

-

Purification: The crude 7-nitroindole is collected, washed, and dried. For higher purity, recrystallization from ethanol/water is recommended.[1]

Stage 2: N-Tosylation of 7-Nitroindole

The second stage involves the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group. This is a critical step for several reasons:

-

Enhanced Stability: The electron-withdrawing tosyl group stabilizes the indole ring to some extent.[2]

-

Modulation of Reactivity: It prevents unwanted reactions at the nitrogen atom in subsequent steps.

-

Directing Group: While deactivating the pyrrole ring towards electrophilic attack, it allows for functionalization at other positions.

Experimental Protocol: Synthesis of 1-Tosyl-7-nitro-1H-indole

A general and effective method for the N-tosylation of indoles is employed.

-

Deprotonation: To a solution of 7-nitroindole (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH, 1.2 eq.) is added portionwise at 0°C. The mixture is stirred at room temperature for approximately 30 minutes to ensure complete formation of the indolide anion.

-

Tosylation: The reaction mixture is cooled back to 0°C, and p-toluenesulfonyl chloride (TsCl, 1.1 eq.) is added.

-

Reaction Monitoring and Work-up: The reaction is allowed to proceed at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Caption: Mechanism of N-Tosylation of 7-Nitroindole.

Stage 3: C3-Bromination of 1-Tosyl-7-nitro-1H-indole

The final step is the regioselective bromination at the C3 position of the N-tosylated and C7-nitrated indole. The presence of two electron-withdrawing groups (tosyl at N1 and nitro at C7) deactivates the indole ring towards electrophilic substitution. However, the C3 position remains the most susceptible site for electrophilic attack on the pyrrole ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, providing a source of electrophilic bromine under relatively mild conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-tosyl-7-nitro-1H-indole (1.0 eq.) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at 0°C, N-bromosuccinimide (NBS, 1.0-1.1 eq.) is added in one portion.

-

Reaction Progression: The resulting mixture is stirred at 0°C and allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude residue is then purified by column chromatography on silica gel to afford the final product, this compound.

Characterization Data

The structural confirmation of this compound and its precursors is achieved through standard spectroscopic and analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 7-Nitroindole | C₈H₆N₂O₂ | 162.15 | Light yellow to orange powder/crystal |

| 1-Tosyl-7-nitro-1H-indole | C₁₅H₁₂N₂O₄S | 316.33 | - |

| This compound | C₁₅H₁₁BrN₂O₄S | 395.23 | - |

Note: Appearance for intermediates and the final product may vary based on purity.

Spectroscopic Data of Related Structures:

-

¹H NMR: In N-tosylated indoles, the aromatic protons of the tosyl group typically appear in the range of 7.6-8.0 ppm.[2]

-

¹³C NMR: The carbon bearing the nitro group in nitroindole derivatives often shows a signal around 147 ppm. The sulfonyl carbon of the tosyl group is typically observed around 140-145 ppm.[2]

Specific experimental characterization data for this compound should be obtained from the primary literature reporting its first synthesis.

Conclusion

The synthesis of this compound is a testament to the strategic application of protecting groups and the controlled execution of electrophilic aromatic substitution reactions. The indirect route to 7-nitroindole, followed by sequential N-tosylation and C3-bromination, provides a reliable and regioselective pathway to this highly functionalized indole derivative. The methodologies and mechanistic insights presented in this guide offer a valuable resource for chemists working on the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.

References

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (URL: [Link])

-

Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (URL: [Link])

-

EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

-